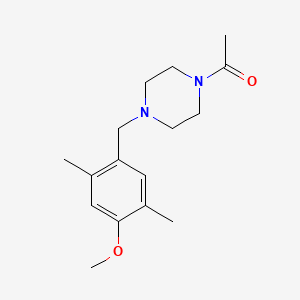
N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine
Übersicht
Beschreibung
N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine (EMPA) is a chemical compound that belongs to the class of alpha-2 adrenergic receptor agonists. EMPA is widely used in scientific research to investigate the biochemical and physiological effects of alpha-2 adrenergic receptor activation.
Wirkmechanismus
N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine selectively activates alpha-2 adrenergic receptors by binding to the receptor's active site and inducing a conformational change that leads to receptor activation. Activation of alpha-2 adrenergic receptors results in the inhibition of neurotransmitter release, which leads to a decrease in sympathetic activity and a reduction in blood pressure. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has also been shown to have analgesic and anti-inflammatory effects through the activation of alpha-2 adrenergic receptors.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has been shown to have a variety of biochemical and physiological effects. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has been shown to reduce sympathetic activity, decrease blood pressure, and decrease heart rate in animal models. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has also been shown to have analgesic and anti-inflammatory effects in animal models. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has been shown to inhibit the release of norepinephrine and other neurotransmitters in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has several advantages for lab experiments. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine is a selective alpha-2 adrenergic receptor agonist, which allows for the specific activation of the receptor without affecting other adrenergic receptors. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine is also relatively stable and can be easily synthesized in the lab. However, N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has some limitations for lab experiments. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has a relatively short half-life, which can make it difficult to study its long-term effects. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine can also have off-target effects at high concentrations, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine research. One direction is to investigate the role of N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine in the regulation of blood pressure and sympathetic activity in humans. Another direction is to investigate the potential therapeutic applications of N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine in the treatment of pain and inflammation. Additionally, further research is needed to understand the long-term effects of N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine and to identify potential side effects. Finally, the development of more selective and potent alpha-2 adrenergic receptor agonists could lead to new insights into the role of alpha-2 adrenergic receptors in various physiological and pathological processes.
Conclusion:
In conclusion, N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine is a useful tool compound for investigating the biochemical and physiological effects of alpha-2 adrenergic receptor activation. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has a selective mechanism of action and has been shown to have analgesic and anti-inflammatory effects. While N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has some limitations for lab experiments, it has several advantages and has potential therapeutic applications. Future research on N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine could lead to new insights into the role of alpha-2 adrenergic receptors in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine is widely used in scientific research to investigate the role of alpha-2 adrenergic receptors in various physiological and pathological processes. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine is commonly used as a tool compound to selectively activate alpha-2 adrenergic receptors in vitro and in vivo. N-ethyl-2-methyl-N-(4-pyridinylmethyl)-2-propen-1-amine has been used to study the effects of alpha-2 adrenergic receptor activation on neurotransmitter release, blood pressure regulation, pain perception, and inflammation.
Eigenschaften
IUPAC Name |
N-ethyl-2-methyl-N-(pyridin-4-ylmethyl)prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-4-14(9-11(2)3)10-12-5-7-13-8-6-12/h5-8H,2,4,9-10H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGBLLDFXGDFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5428466 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3851953.png)
![4-[2-(allyloxy)benzyl]thiomorpholine](/img/structure/B3851959.png)
![N-(2-methoxyphenyl)-2-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B3851961.png)

![4-bromo-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851979.png)
![1-acetyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B3851982.png)
![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B3851992.png)


![2-[(5-bromo-2,4-dimethoxybenzyl)(propyl)amino]ethanol](/img/structure/B3852014.png)
![6-chloro-3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4H-chromen-4-one](/img/structure/B3852019.png)
![5-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3852034.png)
![2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B3852042.png)
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B3852044.png)